molecular formula C6H3ClO2S B8609611 2-chloro-1-(2-thienyl)-2-oxo-1-ethanone CAS No. 4075-60-9

2-chloro-1-(2-thienyl)-2-oxo-1-ethanone

Cat. No.: B8609611
CAS No.: 4075-60-9
M. Wt: 174.61 g/mol
InChI Key: SZNAAPJHZVKWKD-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-thienyl)-2-oxo-1-ethanone is a chlorinated ketone featuring a thienyl (2-thienyl) substituent. The compound combines a reactive α-chloroketone moiety with the electron-rich heteroaromatic thiophene ring. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly for nucleophilic substitution reactions and as a precursor to heterocyclic compounds.

Properties

CAS No.

4075-60-9

Molecular Formula

C6H3ClO2S

Molecular Weight

174.61 g/mol

IUPAC Name

2-oxo-2-thiophen-2-ylacetyl chloride

InChI

InChI=1S/C6H3ClO2S/c7-6(9)5(8)4-2-1-3-10-4/h1-3H

InChI Key

SZNAAPJHZVKWKD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-chloro-1-(2-thienyl)-2-oxo-1-ethanone can be synthesized through several methods. One common approach involves the acylation of thiophene derivatives. For instance, thiophene-2-carboxylic acid can be converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride under reflux conditions. The reaction typically proceeds as follows:

Thiophene-2-carboxylic acid+Thionyl chlorideOxo-thiophen-2-yl-acetyl chloride+Sulfur dioxide+Hydrogen chloride\text{Thiophene-2-carboxylic acid} + \text{Thionyl chloride} \rightarrow \text{2-chloro-1-(2-thienyl)-2-oxo-1-ethanone} + \text{Sulfur dioxide} + \text{Hydrogen chloride} Thiophene-2-carboxylic acid+Thionyl chloride→Oxo-thiophen-2-yl-acetyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

In industrial settings, the production of oxo-thiophen-2-yl-acetyl chloride often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(2-thienyl)-2-oxo-1-ethanone undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can also occur, leading to the formation of dihydrothiophenes.

    Condensation Reactions: It can react with compounds containing active hydrogen atoms, such as amines or hydrazines, to form amides or hydrazides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) are commonly used under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Sulfoxides and Sulfones: Formed from oxidation reactions.

Scientific Research Applications

2-chloro-1-(2-thienyl)-2-oxo-1-ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives. It is also employed in the preparation of polymers and materials with electronic properties.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug development, particularly in the design of anti-inflammatory and analgesic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of oxo-thiophen-2-yl-acetyl chloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its derivatives may inhibit specific enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Notable Properties
2-Chloro-1-(2-thienyl)-2-oxo-1-ethanone C₆H₅ClO₂S 176.62* Not reported Thienyl (S-containing ring) High reactivity due to α-chloro ketone; electron-rich aromatic system
2-Chloro-1-(2,5-dimethoxyphenyl)ethanone C₁₀H₁₁ClO₃ 214.65 88–90 Dimethoxy phenyl Crystalline solid; used in organic synthesis
2-Chloro-1-(2-chloro-5-methoxyphenyl)ethanone C₉H₇Cl₂O₂ 233.06 Not reported Chloro, methoxy phenyl Likely lower solubility in polar solvents
2-Chloro-1-(3-ethyl-4-hydroxyphenyl)ethanone C₁₀H₁₁ClO₂ 198.65 Not reported Ethyl, hydroxy phenyl Susceptible to Fries rearrangement
2-Chloro-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone C₉H₇ClN₂O 194.62 Not reported Azaindole ring Bioactive intermediate for antistaphylococcal agents

Notes:

  • The thienyl group in the target compound enhances electron density at the carbonyl carbon, increasing its electrophilicity compared to phenyl analogs .
  • Methoxy and chloro substituents in analogs (e.g., ) alter solubility and crystallinity. Thienyl derivatives may exhibit intermediate polarity due to sulfur’s electronegativity.

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